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Introduction: A Privileged Scaffold Component in
Modern Drug Discovery
(2-[(Methylamino)sulfonyl]phenyl)boronic acid (CAS 1256355-60-3) has emerged as a

crucial building block for medicinal chemists, particularly in the synthesis of targeted therapies.

Its utility lies in the unique combination of a reactive boronic acid handle, ideal for palladium-

catalyzed cross-coupling reactions, and an ortho-N-methylsulfonamide group. This sulfonamide

moiety is not merely a passive substituent; it imparts specific physicochemical properties and

can engage in critical hydrogen bonding interactions within enzyme active sites, making it a key

pharmacophoric element.

Historically, the use of boronic acids in medicinal chemistry was approached with caution, but

the approval of drugs like bortezomib (Velcade®) demystified concerns over toxicity and

highlighted their therapeutic potential.[1][2] Today, boronic acids are recognized for their

versatile reactivity, stability, and relatively low toxicity, often degrading to boric acid, which can

be eliminated by the body. This reagent, (2-[(Methylamino)sulfonyl]phenyl)boronic acid, is

particularly significant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a

class of anticancer drugs that exploit the concept of synthetic lethality in cancers with deficient

DNA repair mechanisms.[3][4][5]
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Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application

in synthesis.

Property Value Source

CAS Number 1256355-60-3 N/A

Molecular Formula C7H10BNO4S [6]

Molecular Weight 215.04 g/mol [6]

Appearance
Typically a white to off-white

solid
Supplier Data

Storage
Store at 4°C, protect from light

and moisture
[7]

Handling & Stability Insights: Boronic acids are susceptible to dehydration to form cyclic

boroxine anhydrides. While this often does not impede reactivity in Suzuki-Miyaura couplings

(as the boroxine can re-hydrolyze in situ), it can affect stoichiometry. For precise reactions, it is

advisable to use the reagent as fresh as possible or to verify its purity. Furthermore, like many

boronic acids, it can be unstable under certain conditions.[8] Protecting the boronic acid as a

diethanolamine complex can form air- and water-stable crystalline solids that can be used

directly in some coupling reactions.[8]

Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is in the Suzuki-

Miyaura cross-coupling reaction to form C-C bonds, a cornerstone of modern synthetic

chemistry.[9][10][11] This reaction enables the efficient construction of biaryl or aryl-heteroaryl

scaffolds, which are common motifs in biologically active molecules.

Mechanistic Rationale & Causality
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium

catalyst.[11]
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// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"];

OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF",

fontcolor="#202124"]; PdII [label="Ar¹-Pd(II)-X\nComplex", fillcolor="#F1F3F4",

fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled,

fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar²B(OH)₃]⁻\nActivated

Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)",

shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar2 [label="Ar¹-Pd(II)-

Ar²\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim

[label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF",

fontcolor="#202124"]; Product [label="Ar¹-Ar²\nCoupled Product", shape=cds, style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar¹-X\n(Aryl Halide)", shape=cds,

style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar²-B(OH)₂\n(Our

Reagent)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd [label=" "]; OxAdd -> PdII [label=" "];

PdII -> Transmetal [label=" "]; Boronate -> Transmetal [label=" "]; Transmetal -> PdII_Ar2

[label=" "]; PdII_Ar2 -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0

[label=" Catalyst\nRegenerated"]; BoronicAcid -> Boronate [style=dashed]; Base -> Boronate

[label=" Activation", style=dashed]; } dot Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.

Transmetalation: The organic group from the activated boronic acid is transferred to the

palladium center. This step requires a base to form a more nucleophilic "ate" complex from

the boronic acid.[9]

Reductive Elimination: The two coupled organic fragments are expelled from the palladium

center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

The ortho-sulfonamide group in (2-[(Methylamino)sulfonyl]phenyl)boronic acid can

influence the reaction through steric and electronic effects, potentially affecting the rate and

efficiency of the coupling compared to simpler phenylboronic acids.

Case Study: Synthesis of PARP-1 Inhibitors
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This reagent is a key intermediate in the synthesis of potent PARP-1 inhibitors.[3] PARP

inhibitors are a targeted cancer therapy effective against tumors with mutations in BRCA1 or

BRCA2 genes, an example of "synthetic lethality".[5][12] The N-methylsulfonamide group is

often incorporated to form critical interactions in the nicotinamide (NI) binding site of the PARP

enzyme.[5]

// Nodes start [label="Reactants:\n(2-[(Methylamino)sulfonyl]phenyl)boronic acid\n+

Heterocyclic Halide (e.g., Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction

[label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Solvent)", style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up &\nExtraction",

style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(e.g.,

Column Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

characterize [label="Characterization\n(NMR, LC-MS)", style=filled, fillcolor="#34A853",

fontcolor="#FFFFFF"]; product [label="Biaryl Intermediate\n(Core of PARP Inhibitor)",

shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup [label=" After reaction completion"]; workup ->

purify; purify -> characterize; characterize -> product; } dot Caption: General workflow for

synthesizing a biaryl PARP inhibitor core.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol is a representative example for the coupling of (2-
[(Methylamino)sulfonyl]phenyl)boronic acid with a generic heteroaryl bromide. Researchers

must adapt conditions based on the specific substrates used.

Materials:

(2-[(Methylamino)sulfonyl]phenyl)boronic acid (1.2 equiv)

Heteroaryl bromide (1.0 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
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1,4-Dioxane (Anhydrous)

Water (Degassed)

Nitrogen or Argon gas supply

Procedure:

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic

stir bar, add the heteroaryl bromide (1.0 equiv), (2-[(Methylamino)sulfonyl]phenyl)boronic
acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat

this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) species in

the catalytic cycle is oxygen-sensitive.

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio

by volume) via syringe. The final concentration is typically 0.1 M with respect to the limiting

reagent (the heteroaryl bromide).

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal

temperature and time depend on the reactivity of the coupling partners.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is

consumed.

Work-up:

Cool the reaction mixture to room temperature.

Dilute with ethyl acetate and water.

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

biaryl product.

Self-Validation and Troubleshooting:

No Reaction: Ensure the catalyst is active and the atmosphere is truly inert. Check for

impurities in starting materials that could poison the catalyst. Ensure the base is anhydrous

and of sufficient strength.

Low Yield: The boronic acid may have degraded to its boroxine. Consider using a larger

excess (e.g., 1.5 equiv). The choice of ligand, solvent, and base can dramatically impact

yield and should be screened for challenging substrates.[9][13]

Homocoupling of Boronic Acid: This side reaction can occur, especially at higher

temperatures or with prolonged reaction times. Using a slight excess of the boronic acid,

rather than a large excess, can mitigate this.

Conclusion
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a high-value, versatile reagent in

medicinal chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction

allows for the straightforward synthesis of complex biaryl structures. The embedded N-

methylsulfonamide functionality is a key pharmacophoric element, particularly in the design of

PARP inhibitors, providing both structural rigidity and crucial hydrogen bonding capabilities.

The protocols and insights provided herein serve as a guide for researchers to effectively utilize

this compound in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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